16-Keto-17|A-estradiol-2,4,15,15,17-d5
Description
16-Keto-17β-estradiol-2,4,15,15,17-d5 (CAS: Not explicitly listed; referenced as D-5809 in isotopic catalogs) is a deuterium-labeled derivative of 16-ketoestradiol, a metabolite of 17β-estradiol. This compound is characterized by a ketone group at position C16 and five deuterium atoms at positions 2, 4, 15 (two atoms), and 17 . Its molecular formula is C₁₈H₁₇D₅O₃, with a molecular weight of 291.40 g/mol . The deuterium labeling enhances its utility in mass spectrometry (MS)-based assays, enabling precise quantification in complex biological matrices by creating a distinct mass shift relative to endogenous estradiol .
Properties
Molecular Formula |
C18H22O3 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-2,4,15,15-tetradeuterio-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1/i3D,8D,9D2 |
InChI Key |
KJDGFQJCHFJTRH-FACQCULCSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C(C(=O)[C@@H]4O)([2H])[2H])C)C(=C1O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of 16-Keto-17|A-estradiol-2,4,15,15,17-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under strict quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
16-Keto-17|A-estradiol-2,4,15,15,17-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites of 16-Keto-17|A-estradiol-2,4,15,15,17-d5. These products can have different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
16-Keto-17|A-estradiol-2,4,15,15,17-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Studied for its role in estrogen metabolism and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Used in the development of new drugs and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 16-Keto-17|A-estradiol-2,4,15,15,17-d5 involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular processes. The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular proliferation .
Comparison with Similar Compounds
17β-Estradiol-2,4,16,16,17-d5 (d5-E2)
- Structure : Retains the estradiol backbone without the C16 keto group; deuterium labels at positions 2, 4, 16 (two atoms), and 17 .
- Molecular Formula : C₁₈D₅H₁₉O₂; MW = 277.41 g/mol .
- Applications: Primarily used as an internal standard in liquid chromatography-tandem MS (LC-MS/MS) for quantifying endogenous estradiol in pharmacokinetic studies .
- Key Difference : The absence of the C16 keto group reduces its metabolic relevance compared to 16-keto-d5-estradiol, which is critical for studying estrogen oxidation pathways .
17β-Estradiol-16,16,17-d3 (d3-E2)
- Structure : Lacks deuterium at positions 2 and 4; labeled only at C16 (two atoms) and C17 .
- Molecular Formula : C₁₈D₃H₂₁O₂; MW = 275.39 g/mol .
- Applications : Used in environmental monitoring to trace estrogenic pollutants in water systems .
- Key Difference : Fewer deuterium atoms limit its mass shift resolution in MS compared to d5-labeled analogs .
6-Keto-17β-Estradiol
- Structure: Features a ketone group at C6 instead of C16; non-deuterated .
- Molecular Formula : C₁₈H₂₂O₃; MW = 286.36 g/mol .
- Applications : Studied for its unique receptor-binding properties, showing weaker estrogenic activity than 16-keto derivatives .
- Key Difference : The position of the keto group alters metabolic stability and receptor interaction dynamics .
2-Hydroxy-17β-Estradiol-16,16,17-d5
- Structure : Hydroxyl group at C2 and deuterium labels at C16 (two atoms) and C17 .
- Molecular Formula : C₁₈D₅H₁₉O₃; MW = 293.41 g/mol .
- Applications : Used to study catechol estrogen formation and oxidative DNA damage mechanisms .
- Key Difference : The hydroxyl group at C2 increases polarity, affecting chromatographic retention times compared to 16-keto-d5-estradiol .
Analytical and Functional Comparisons
Mass Spectrometry Performance
Metabolic Stability and Receptor Binding
- 16-Keto-d5-estradiol : The C16 keto group mimics oxidative metabolites of estradiol, making it valuable for studying hepatic cytochrome P450 activity .
- 6-Ketoestradiol : Lower binding affinity to estrogen receptors (ERα/ERβ) compared to 16-keto derivatives due to altered steric effects .
- 2-Hydroxy-d5-estradiol: High reactivity in redox cycling, linked to genotoxicity studies .
Commercial Availability and Pricing
| Compound | Supplier | Purity | Price (USD) | |
|---|---|---|---|---|
| 16-Keto-d5-estradiol | CDN Isotopes | 95 atom% D | $750/5 mg | |
| d5-E2 | Kanto Reagents | 98 atom% D | $968/50 mg | |
| 2-Hydroxy-d5-estradiol | MedChemExpress | 98% (HPLC) | $3150/0.5 mg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
